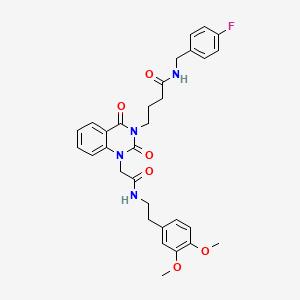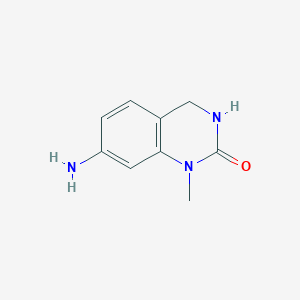![molecular formula C21H20N4O5S B2767281 N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methyl-3-nitrobenzamide CAS No. 450339-74-9](/img/structure/B2767281.png)
N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methyl-3-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of equimolar quantities of specific reagents . For instance, the compound N- ((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl)benzamide was synthesized by reacting equimolar quantities of 4-aminoantipyrine and benzoylisothiocynate in acetone as a solvent .Molecular Structure Analysis
The molecular structure of similar compounds often involves a pyrazole group , which is a type of five-membered aromatic ring with two nitrogen atoms . The exact structure of this compound would require more specific information or computational chemistry techniques for accurate determination.Chemical Reactions Analysis
The chemical reactions involving similar compounds can vary widely depending on the specific reagents and conditions used . For instance, Solvent Yellow 18 is used in preparation methods of altering the refractive index of a lens using a polymer matrix .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds indicate that they can be insoluble in water and slightly soluble in alcohol . More specific properties such as melting point, boiling point, and density would require more specific information or experimental determination .Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
Complex Synthesis Pathways : Research into related compounds often involves complex synthesis pathways, including the formation of atropisomers and investigation into their structures and cyclization behaviors (Skladchikov, Suponitskii, & Gataullin, 2013). This highlights the intricate synthetic routes that can be taken to create and modify compounds for specific scientific applications.
Spectroscopic and Structural Insights : Detailed spectroscopic and structural characterizations provide critical insights into the molecular geometries and electronic structures of compounds. Such studies enable a deeper understanding of the compounds' properties and reactivities, as demonstrated by the characterization of p-nitrobenzamide compounds through experimental and DFT study (Arslan, Kazak, & Aydın, 2015).
Reactivity and Potential Applications
Hypoxia-selective Antitumor Agents : Some compounds exhibit specific biological activities, such as hypoxia-selective cytotoxicity, which could be leveraged in developing novel antitumor agents. The synthesis and evaluation of hypoxia-selective cytotoxins demonstrate the potential therapeutic applications of these compounds (Palmer, Wilson, Anderson, Boyd, & Denny, 1996).
Pharmacological Activities : The synthesis of derivatives and evaluation of their pharmacological activities, including anti-inflammatory properties, highlight the potential for compounds in this class to serve as leads for drug development (Abdulla, Amr, Al-Omar, Hussain, & Shalaby, 2014).
Propiedades
IUPAC Name |
N-[2-(2,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-methyl-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O5S/c1-12-4-7-18(14(3)8-12)24-20(16-10-31(29,30)11-17(16)23-24)22-21(26)15-6-5-13(2)19(9-15)25(27)28/h4-9H,10-11H2,1-3H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYKWOUVLSAPLCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C4=CC(=C(C=C4)C)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 6-acetyl-2-(4-nitrobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2767199.png)
![2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(m-tolyl)acetamide](/img/structure/B2767201.png)


![N-(6-ethylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2767206.png)
![3-(1-(2-(thiophen-2-yl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2767207.png)

![4-Fluoro-3-methyl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzenesulfonamide](/img/structure/B2767211.png)
![N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methyl-3-nitrobenzamide](/img/structure/B2767215.png)
![5-Bromo-2-[1-(2-fluorophenyl)sulfonylpiperidin-4-yl]oxypyrimidine](/img/structure/B2767216.png)
![5-{[(E)-2-furylmethylidene]amino}-6-imino-2-oxo-1-[3-(trifluoromethyl)phenyl]-1,2,3,6-tetrahydro-4-pyrimidinecarbonitrile](/img/structure/B2767217.png)
![N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride](/img/structure/B2767218.png)
